HEPES sodium salt

Overview

Description

Mechanism of Action

Target of Action

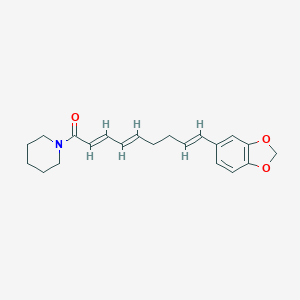

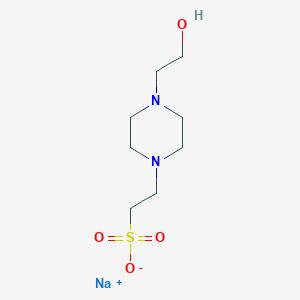

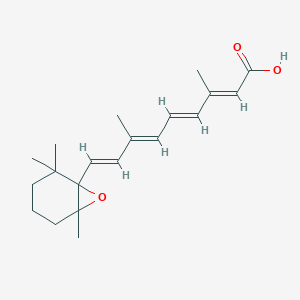

HEPES sodium salt, also known as Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate or HEPES hemisodium salt, is a zwitterionic buffer . It is primarily targeted towards maintaining the pH of biological systems .

Mode of Action

This compound acts as a buffering agent, maintaining the pH of the biological system within a specific range . It does this by accepting or donating protons (H+ ions) to resist changes in pH, thereby stabilizing the environment of the biological system .

Biochemical Pathways

Instead, it provides a stable pH environment that is crucial for the proper functioning of various biochemical reactions and pathways .

Pharmacokinetics

Its solubility in water and stability at room temperature are key properties that contribute to its effectiveness as a buffer .

Result of Action

The primary result of this compound’s action is the maintenance of a stable pH environment. This is crucial for biological research, as many biological processes are pH-dependent . By maintaining a stable pH, this compound allows these processes to occur under optimal conditions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and concentration . Its buffering capacity is most effective in the pH range of 6.8 to 8.2 . It is also worth noting that this compound is non-toxic and has a physiological buffering range, making it suitable for use in cell culture .

Biochemical Analysis

Biochemical Properties

HEPES sodium salt plays a significant role in biochemical reactions. It has a remarkable pH buffering capacity between 6.8 and 8.2 . Its neutrality towards metal ions makes it a preferred choice for solutions with metal ions, acting as a "non-coordinating buffer" . It showcases valuable properties in various biological and biochemical processes, such as isoelectric focusing for protein separation and minimal interference in DNA-restriction enzyme reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cell culture, it excels in maintaining stable physiological pH even amidst fluctuating carbon dioxide concentrations, outperforming bicarbonate buffers . It is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .

Molecular Mechanism

The mechanism of action of this compound in buffering involves the sulfonic acid group which can donate a hydrogen ion (proton) when the pH starts to rise (becomes too basic) and the piperazine ring which can accept a hydrogen ion when the pH starts to drop (becomes too acidic) .

Temporal Effects in Laboratory Settings

This compound is stable for at least three years if stored sealed and kept dry at room temperature . Although it does not have assigned expiration dates, it should be re-evaluated for continued suitability in user application every three to five years .

Subcellular Localization

As a buffering agent, it is expected to be present throughout the cell, including the cytoplasm and the nucleus, to maintain pH homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate typically involves the reaction of piperazine with ethylene oxide to form 2-(2-hydroxyethyl)piperazine. This intermediate is then reacted with sodium ethanesulfonate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide.

Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives .

Scientific Research Applications

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is extensively used in:

Biological Research: As a buffering agent in cell culture media and biochemical assays.

Chemistry: In studies involving metal ions, where it serves as a substitute for other buffers like Tris and phosphate.

Medicine: For enhancing protein transfection into mammalian cells and intracellular targeting.

Industry: As a calibrator for pH measurement in various applications.

Comparison with Similar Compounds

Similar Compounds

Tris (tris(hydroxymethyl)aminomethane): Another common buffering agent but with a different pH range.

Phosphate Buffers: Widely used but can interfere with certain biochemical reactions.

MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering capacity but less effective in some biological applications.

Uniqueness

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is unique due to its zwitterionic nature, which minimizes interactions with metal ions and other charged molecules. This makes it particularly suitable for experiments involving sensitive biological systems .

Properties

CAS No. |

103404-87-1 |

|---|---|

Molecular Formula |

C16H34N4NaO8S2- |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |

InChI |

InChI=1S/2C8H18N2O4S.Na/c2*11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h2*11H,1-8H2,(H,12,13,14);/q;;+1/p-2 |

InChI Key |

KJICBABKQWYBFV-UHFFFAOYSA-L |

SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

75277-39-3 |

Pictograms |

Irritant |

Related CAS |

7365-45-9 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)